

# Physicochemical Properties of Ortho-Alkenyl Anilines: An In-depth Technical Guide

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Compound of Interest						
Compound Name:	2-(But-2-en-1-yl)aniline					
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### Introduction

Ortho-alkenyl anilines are a class of organic compounds characterized by an aniline core substituted with an alkenyl group at the ortho position. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential for biological activity. The presence of both the amino and alkenyl groups in close proximity allows for a range of chemical transformations, making these compounds valuable precursors for the synthesis of various heterocyclic systems, including indoles and quinolines. Understanding the physicochemical properties of ortho-alkenyl anilines is crucial for their application in drug design, enabling the optimization of parameters such as solubility, membrane permeability, and target binding. This guide provides a comprehensive overview of the available data on the physicochemical properties of ortho-alkenyl anilines, detailed experimental protocols, and visualizations of relevant workflows and potential biological pathways.

## **Physicochemical Properties**

The physicochemical properties of ortho-alkenyl anilines are influenced by the nature of the alkenyl substituent and any additional substitutions on the aromatic ring. While a comprehensive experimental dataset for a wide range of these compounds is not readily available in the literature, the following tables summarize the known data for parent aniline and some simple vinylaniline isomers to provide a baseline for understanding their properties.



**Table 1: General Physicochemical Properties of Aniline** 

and Isomeric Vinvlanilines

Compoun d	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Refractiv e Index
Aniline	C <sub>6</sub> H <sub>7</sub> N	93.13	-6[1]	184[1]	1.022 @ 25°C[1]	1.586
2- Vinylaniline	C <sub>8</sub> H <sub>9</sub> N	119.16	-	-	-	-
3- Vinylaniline	C <sub>8</sub> H <sub>9</sub> N	119.16	-	-	1.051 @ 25°C	1.611
4- Vinylaniline	C <sub>8</sub> H <sub>9</sub> N	119.17	23-24	98-100 (4 mmHg)	1.017	1.626

Note: Data for 2-vinylaniline is not well-documented in publicly available sources. The boiling point of 4-vinylaniline is provided at reduced pressure.

Table 2: Acidity, Lipophilicity, and Solubility of Aniline

Compound	рКа	logP	Water Solubility
Aniline	4.63	0.90	3.6 g/100 mL (20°C)

Note: Experimental pKa, logP, and solubility data for specific ortho-alkenyl anilines are scarce. Computational methods can be employed for their prediction.

## **Spectroscopic Data**

Spectroscopic techniques are essential for the characterization of ortho-alkenyl anilines. The following sections provide an overview of the expected spectroscopic features.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy



<sup>1</sup>H NMR spectroscopy is a powerful tool for confirming the structure of ortho-alkenyl anilines. Key diagnostic signals include the protons of the vinyl group, which typically appear as a set of doublet of doublets in the region of 5-7 ppm, and the aromatic protons, whose chemical shifts and coupling patterns are influenced by the substituents on the aniline ring. The protons of the amino group usually appear as a broad singlet.

<sup>13</sup>C NMR spectroscopy provides information about the carbon framework of the molecule. The carbons of the vinyl group typically resonate between 110 and 140 ppm, while the aromatic carbons appear in the range of 115-150 ppm.

A selection of reported <sup>1</sup>H NMR data for various ortho-alkenylated anilines can be found in the supporting information of the work by D. C. M. L. Medeiros et al.[2]

## Infrared (IR) Spectroscopy

The IR spectrum of an ortho-alkenyl aniline will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

- N-H stretching: Two bands in the region of 3300-3500 cm<sup>-1</sup> for the primary amine.
- C=C stretching (alkene): A band around 1630-1680 cm<sup>-1</sup>.
- C=C stretching (aromatic): Bands in the region of 1450-1600 cm<sup>-1</sup>.
- C-N stretching: A band in the range of 1250-1350 cm<sup>-1</sup>.
- =C-H bending (alkene): Bands in the 650-1000 cm<sup>-1</sup> region, which can be diagnostic of the substitution pattern of the double bond.

## **UV-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of ortho-alkenyl anilines is expected to show absorption bands arising from  $\pi$ - $\pi$ \* transitions of the aromatic ring and the conjugated alkenyl group. The position of the absorption maxima ( $\lambda$ max) will be influenced by the extent of conjugation and the presence of substituents on the aromatic ring. For aniline, two main absorption bands are observed around 230 nm and 280 nm[3][4]. The presence of the ortho-alkenyl group is expected to cause a bathochromic (red) shift of these bands due to extended conjugation.



# Experimental Protocols Synthesis of Ortho-Alkenyl Anilines

Several synthetic methods have been developed for the preparation of ortho-alkenyl anilines. One common approach is the palladium-catalyzed cross-coupling reaction.

Example Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is a general representation based on common Suzuki coupling procedures.

#### Materials:

- ortho-Haloaniline (e.g., 2-bromoaniline)
- Alkenylboronic acid or ester
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Toluene, Dioxane, DMF)
- Water

#### Procedure:

- To a flame-dried Schlenk flask, add the ortho-haloaniline (1.0 equiv), alkenylboronic acid or ester (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent and water (e.g., a 4:1 mixture of toluene and water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and add water.



- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired orthoalkenyl aniline.

## **Determination of Physicochemical Properties**

Protocol for pKa Determination (Spectrophotometric Method)

This is a general protocol for determining the pKa of an amine using UV-Vis spectrophotometry.

#### Materials:

- ortho-Alkenyl aniline sample
- Series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
- UV-Vis spectrophotometer
- · Quartz cuvettes

#### Procedure:

- Prepare a stock solution of the ortho-alkenyl aniline in a suitable solvent (e.g., methanol or water).
- For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
- Measure the UV-Vis spectrum of each sample at a constant temperature.
- Identify a wavelength where the absorbance of the protonated and deprotonated forms of the aniline differ significantly.



- Plot the absorbance at this wavelength against the pH of the buffer solutions.
- The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

Protocol for logP Determination (Shake-Flask Method)

This is a standard protocol for the experimental determination of the octanol-water partition coefficient.

#### Materials:

- · ortho-Alkenyl aniline sample
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Analytical method for quantification (e.g., HPLC-UV, GC-MS)

#### Procedure:

- Dissolve a known amount of the ortho-alkenyl aniline in either water or n-octanol.
- Add a known volume of this solution to a separatory funnel or centrifuge tube containing a known volume of the other immiscible solvent.
- Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- Carefully separate the two phases.



- Determine the concentration of the ortho-alkenyl aniline in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the logarithm (base 10) of the partition coefficient.

## **Visualizations**

## **Experimental Workflow for Synthesis and Purification**

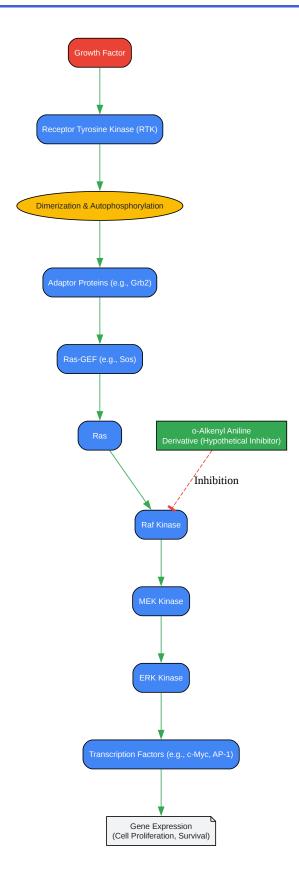
The following diagram illustrates a typical workflow for the synthesis and purification of an ortho-alkenyl aniline via a cross-coupling reaction.

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